2-Hexadecanone, 16-phenyl-

Description

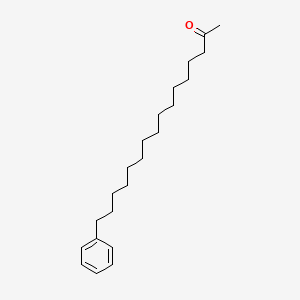

Structure

3D Structure

Properties

IUPAC Name |

16-phenylhexadecan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H36O/c1-21(23)17-13-10-8-6-4-2-3-5-7-9-11-14-18-22-19-15-12-16-20-22/h12,15-16,19-20H,2-11,13-14,17-18H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWTRBPHNLLSBBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCCCCCCCCCCCCCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50414951 | |

| Record name | 2-Hexadecanone, 16-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50414951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

828263-43-0 | |

| Record name | 2-Hexadecanone, 16-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50414951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis of the Phenylpropanoid Precursor:

The aromatic moiety of phenylated ketones is derived from the shikimate pathway, which produces the aromatic amino acid L-phenylalanine. Phenylalanine then enters the general phenylpropanoid pathway. The initial and pivotal step is the deamination of L-phenylalanine by the enzyme phenylalanine ammonia-lyase (PAL) to yield trans-cinnamic acid. This is a common precursor for a vast array of phenylpropanoid compounds in plants.

Depending on the specific structure of the final phenylated ketone, trans-cinnamic acid can undergo further modifications. For the biosynthesis of 2-Hexadecanone (B131148), 16-phenyl-, it is conceivable that trans-cinnamic acid is converted to its corresponding CoA-thioester, cinnamoyl-CoA, by the action of a 4-coumarate:CoA ligase (4CL) or a similar acyl-CoA synthetase. Alternatively, intermediates such as phenylacetic acid, derived from phenylalanine, could also serve as the aromatic precursor, which would then be activated to phenylacetyl-CoA.

Biosynthesis of the Long Chain Acyl Coa Precursor:

The C16 alkyl chain of 2-Hexadecanone (B131148), 16-phenyl- is proposed to originate from the fatty acid biosynthesis pathway. This pathway involves the sequential condensation of two-carbon units from malonyl-CoA, initiated by a starter unit, typically acetyl-CoA. The process is catalyzed by the multi-enzyme complex fatty acid synthase (FAS) . Through a series of condensation, reduction, dehydration, and further reduction reactions, a 16-carbon saturated fatty acid, palmitic acid, is produced. Palmitic acid is then activated to its CoA-thioester, palmitoyl-CoA , by an acyl-CoA synthetase .

Condensation and Formation of the Phenylated Ketone Backbone:

The central and least understood step in the biosynthesis of long-chain phenylated ketones is the condensation of the phenylpropanoid precursor with the long-chain acyl-CoA. Drawing parallels with the biosynthesis of other alkylated aromatic compounds, such as anacardic acids and urushiols found in the Anacardiaceae family, this reaction is likely catalyzed by a Type III polyketide synthase (PKS) .

Type III PKSs are known to utilize a variety of starter molecules, including both aromatic and aliphatic acyl-CoAs, and catalyze the iterative addition of malonyl-CoA extender units. In the context of 2-Hexadecanone (B131148), 16-phenyl- biosynthesis, two primary models can be proposed:

Model A: Phenylpropanoid Starter Unit with Fatty Acid Synthase-like Elongation: In this model, a phenylpropanoid-derived CoA ester (e.g., cinnamoyl-CoA or phenylacetyl-CoA) would serve as the starter unit for a Type III PKS. The enzyme would then catalyze seven rounds of condensation with malonyl-CoA to build the 16-carbon chain. Subsequent decarboxylation and other modifications would lead to the formation of the final ketone. This is analogous to the action of benzalacetone synthase, which uses a phenylpropanoid starter but performs only one condensation with malonyl-CoA.

Model B: Long-Chain Fatty Acyl-CoA Starter Unit with a Phenyl-containing Extender or Subsequent Phenylation: In this alternative model, a pre-formed C16 acyl-CoA, such as palmitoyl-CoA, could act as the starter unit for a PKS. The subsequent incorporation of a phenyl-containing extender unit is less common for Type III PKSs. A more plausible variation of this model would involve the formation of an alkylpolyketide intermediate that is subsequently phenylated, although the enzymes for such a reaction are not well-characterized.

Given the existing knowledge on the biosynthesis of natural products like anacardic acids, where long-chain fatty acyl-CoAs are used as starter units by Type III PKSs to produce alkylated phenols, a similar mechanism is highly probable for phenylated ketones. Therefore, a Type III PKS with a preference for a phenylpropanoid starter unit and the capability for multiple elongation cycles represents the most likely enzymatic basis for the formation of the 2-Hexadecanone, 16-phenyl- backbone.

The final steps in the pathway would likely involve decarboxylation of the poly-β-keto intermediate formed by the PKS, and potentially reduction or other modifications to yield the final 2-hexadecanone structure.

The table below summarizes the key proposed precursors and enzymes involved in the biosynthesis of 2-Hexadecanone, 16-phenyl-.

| Biosynthetic Stage | Proposed Precursor(s) | Key Enzyme(s) (Proposed) | Function |

| Phenylpropanoid Pathway | L-Phenylalanine, trans-Cinnamic acid | Phenylalanine ammonia-lyase (PAL), 4-Coumarate:CoA ligase (4CL) | Synthesis of the aromatic starter unit (e.g., Cinnamoyl-CoA) |

| Fatty Acid Biosynthesis | Acetyl-CoA, Malonyl-CoA, Palmitic acid | Fatty Acid Synthase (FAS), Acyl-CoA Synthetase | Synthesis of the C16 alkyl chain precursor (Palmitoyl-CoA) |

| Condensation and Backbone Formation | Phenylpropanoyl-CoA, Malonyl-CoA | Type III Polyketide Synthase (PKS) | Catalyzes the condensation of the aromatic starter with malonyl-CoA units to form the phenylated C16 backbone |

| Final Modifications | Poly-β-keto intermediate | Decarboxylases, Reductases | Formation of the final ketone structure |

Advanced Analytical Methodologies for the Characterization and Quantification of 2 Hexadecanone, 16 Phenyl

Chromatographic Techniques for Separation and Identification

Chromatographic techniques are fundamental for the separation of 2-Hexadecanone (B131148), 16-phenyl- from complex mixtures, enabling its subsequent identification and quantification. The choice of technique depends on the sample matrix, the required sensitivity, and the desired level of chemical information.

Gas Chromatography–Mass Spectrometry (GC-MS) Applications and Method Development

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds like 2-Hexadecanone, 16-phenyl-. The method combines the high separation efficiency of gas chromatography with the sensitive and selective detection capabilities of mass spectrometry.

In a typical GC-MS analysis, the sample is injected into the GC, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the analytes between the stationary phase coated on the column and the mobile gas phase. For a long-chain aromatic ketone such as 2-Hexadecanone, 16-phenyl-, a non-polar or medium-polarity column, such as one with a 5% phenyl polymethylsiloxane stationary phase, is often employed. nih.gov The temperature of the GC oven is programmed to increase over time, allowing for the sequential elution of compounds based on their boiling points and interaction with the stationary phase.

Following separation in the GC column, the eluted compounds enter the mass spectrometer. Electron ionization (EI) is a common ionization technique used in GC-MS, where high-energy electrons bombard the molecules, causing them to ionize and fragment. The resulting mass spectrum is a unique fingerprint of the compound, showing the mass-to-charge ratio (m/z) of the molecular ion and its various fragments. The fragmentation pattern of ketones is characterized by alpha-cleavage, where the bond adjacent to the carbonyl group breaks. youtube.com

Method development for the analysis of 2-Hexadecanone, 16-phenyl- by GC-MS involves optimizing several parameters to achieve the desired separation and sensitivity.

Table 1: Representative GC-MS Method Parameters for Analysis of Long-Chain Aromatic Ketones

| Parameter | Value |

| Gas Chromatograph | |

| Injection Mode | Splitless |

| Inlet Temperature | 280 °C |

| Column | 5% Phenyl Polymethylsiloxane (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Oven Program | Initial temp 50°C (hold 1 min), ramp at 10°C/min to 320°C (hold 2 min) |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Scan Range | m/z 40-600 |

Comprehensive Two-Dimensional Gas Chromatography–Time-of-Flight Mass Spectrometry (GCxGC-TOFMS)

For highly complex samples, comprehensive two-dimensional gas chromatography (GCxGC) coupled with a time-of-flight mass spectrometer (TOFMS) offers significantly enhanced separation power. plos.orgchemistry-matters.com In GCxGC, two columns with different stationary phases are connected in series via a modulator. plos.org The modulator traps fractions of the effluent from the first column and then rapidly re-injects them onto the second, shorter column for a fast secondary separation. plos.org This results in a two-dimensional chromatogram with greatly increased peak capacity and resolution. plos.orgchemistry-matters.com

GCxGC-TOFMS is particularly advantageous for separating isomeric and isobaric compounds that may co-elute in a single-dimension GC analysis. plos.org The high data acquisition speed of the TOFMS is essential to capture the narrow peaks produced by the fast second-dimension separation. nih.gov This technique is well-suited for the non-targeted analysis of complex matrices where 2-Hexadecanone, 16-phenyl- might be present along with numerous other compounds. chemistry-matters.com The structured nature of the GCxGC contour plot, where compounds with similar chemical properties elute in distinct regions, can aid in the identification of unknown analytes. chemistry-matters.com

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (UHPLC-ESI-MS/MS) Approaches

High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-High Performance Liquid Chromatography (UHPLC), are powerful techniques for the analysis of a wide range of compounds, including those that are not sufficiently volatile for GC analysis. When coupled with tandem mass spectrometry (MS/MS) using an electrospray ionization (ESI) source, these methods provide high sensitivity and selectivity. nih.gov

For the analysis of 2-Hexadecanone, 16-phenyl-, a reversed-phase HPLC or UHPLC method would typically be employed. In this mode, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, such as a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. nih.gov Gradient elution, where the proportion of the organic solvent is increased over time, is often used to effectively separate compounds with a wide range of polarities.

UHPLC systems utilize columns with smaller particle sizes (typically sub-2 µm), which results in higher separation efficiency, faster analysis times, and reduced solvent consumption compared to conventional HPLC. nih.gov

Following chromatographic separation, the analyte enters the ESI source, where it is ionized. ESI is a soft ionization technique that typically produces a protonated molecule [M+H]+ or an adduct ion, with minimal fragmentation. The ions are then transferred to the tandem mass spectrometer. In MS/MS, a specific precursor ion (e.g., the [M+H]+ ion of 2-Hexadecanone, 16-phenyl-) is selected and fragmented, and the resulting product ions are detected. This process, known as multiple reaction monitoring (MRM), provides a high degree of selectivity and is excellent for quantitative analysis, especially in complex matrices. mdpi.com

Table 2: Representative UHPLC-ESI-MS/MS Method Parameters for Aromatic Ketone Analysis

| Parameter | Value |

| UHPLC System | |

| Column | C18 (e.g., 2.1 mm x 100 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.2 mL/min |

| Gradient | Linear gradient from 5% to 95% B over 10 minutes |

| Column Temperature | 40 °C |

| Mass Spectrometer | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Source Parameters | Optimized for the specific instrument |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Hypothetical) | [M+H]+ of 2-Hexadecanone, 16-phenyl- |

| Product Ions (Hypothetical) | Specific fragments of the precursor ion |

Mass Spectrometric Techniques for Structural Elucidation and Quantitative Analysis

Mass spectrometry is not only a detection method for chromatography but also a powerful standalone technique for structural elucidation and quantitative analysis.

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS)

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) is a high-performance mass spectrometry technique renowned for its exceptionally high resolving power and mass accuracy. nih.govnih.gov In FT-ICR MS, ions are trapped in a strong magnetic field and excited into a circular motion. yale.edu The frequency of this motion, known as the cyclotron frequency, is inversely proportional to the ion's mass-to-charge ratio. By measuring these frequencies, the instrument can determine the masses of the ions with very high precision, often to within parts per million (ppm). yale.edu

The ultra-high resolution of FT-ICR MS allows for the unambiguous determination of the elemental composition of a molecule from its exact mass. nih.gov This is invaluable for the structural elucidation of unknown compounds and for differentiating between compounds with very similar masses (isobars). nih.gov For 2-Hexadecanone, 16-phenyl-, FT-ICR MS could be used to confirm its elemental formula and to study its fragmentation pathways in detail through tandem mass spectrometry (MSn) experiments. yale.edu

Derivatization Strategies for Enhanced Mass Spectrometric Detection

For some compounds, derivatization can significantly improve their analytical performance in mass spectrometry. spectroscopyonline.com Derivatization involves chemically modifying the analyte to enhance its volatility, thermal stability, or ionization efficiency. libretexts.orgnih.gov For ketones like 2-Hexadecanone, 16-phenyl-, several derivatization strategies can be employed.

One common approach is methoximation, which involves reacting the ketone with a methoxylamine reagent. This reaction converts the keto group into an oxime, which can reduce isomerization and prevent the formation of multiple silylated derivatives in subsequent steps. youtube.com Following methoximation, silylation can be performed to replace active hydrogens with trimethylsilyl (B98337) (TMS) groups, increasing the volatility and thermal stability of the molecule for GC-MS analysis. libretexts.orgyoutube.com

Another effective derivatization reagent for ketones is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA). sigmaaldrich.com PFBHA reacts with ketones to form oxime derivatives that are highly sensitive to electron capture negative ionization (ECNI) mass spectrometry, leading to very low detection limits. nih.govresearchgate.net This method is particularly useful for trace-level analysis.

For LC-MS analysis, derivatization can be used to improve the ionization efficiency of ketones. Reagents containing a pre-charged group or a readily ionizable moiety can be attached to the ketone, enhancing its signal in ESI-MS. nih.gov For instance, derivatization with p-toluenesulfonylhydrazine (TSH) produces TSH-hydrazones that are readily ionized and exhibit predictable fragmentation patterns, which can be used for the chemo-selective screening of unknown aldehydes and ketones. nih.govacs.org

Table 3: Common Derivatization Reagents for Ketones

| Derivatization Reagent | Analytical Technique | Purpose |

| Methoxylamine hydrochloride followed by a silylating agent (e.g., MSTFA) | GC-MS | Increases volatility and thermal stability, prevents tautomerization. youtube.com |

| O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) | GC-MS (especially with ECNI) | Forms derivatives with high electron affinity, enhancing sensitivity. sigmaaldrich.com |

| p-Toluenesulfonylhydrazine (TSH) | UHPLC-ESI-MS/MS | Improves ionization efficiency and provides a signature fragment for screening. nih.govacs.org |

Sample Preparation and Extraction Protocols, including Solid-Phase Microextraction (SPME)

The accurate analysis of semi-volatile compounds such as 2-Hexadecanone, 16-phenyl-, from various matrices necessitates robust and efficient sample preparation and extraction protocols. The primary goal of these procedures is to isolate and concentrate the analyte of interest from the sample matrix while minimizing interferences, thereby enhancing the sensitivity and selectivity of subsequent analytical determination.

Solid-Phase Microextraction (SPME) is a solvent-free, versatile, and highly effective sample preparation technique frequently employed for the extraction of volatile and semi-volatile organic compounds. nih.gov The principle of SPME is based on the partitioning of analytes between the sample matrix and a stationary phase coated onto a fused-silica fiber. nih.gov The choice of the fiber coating is critical and depends on the polarity and volatility of the target analytes. For a compound like 2-Hexadecanone, 16-phenyl-, which possesses both a long non-polar alkyl chain and a polarizable aromatic ring, a mixed-phase fiber is often optimal.

Commonly used SPME fibers and their typical applications are summarized in the table below.

| Fiber Coating Material | Abbreviation | Properties and Typical Applications |

| Polydimethylsiloxane | PDMS | A non-polar coating, suitable for the extraction of non-polar volatile and semi-volatile compounds. |

| Polyacrylate | PA | A more polar coating, effective for the extraction of polar analytes such as phenols and esters. |

| Polydimethylsiloxane/Divinylbenzene | PDMS/DVB | A mixed-phase coating with a porous structure, ideal for a broad range of analytes including amines and nitroaromatics. It is effective for volatile compounds. |

| Carboxen/Polydimethylsiloxane | CAR/PDMS | A mixed-phase coating that contains a carbon-based adsorbent, making it suitable for the extraction of a wide range of volatile and semi-volatile compounds, including small molecules. |

| Divinylbenzene/Carboxen/PDMS | DVB/CAR/PDMS | A tri-phase coating that provides a broad range of selectivity for volatile compounds of varying polarities and molecular weights. semanticscholar.org |

For the analysis of 2-Hexadecanone, 16-phenyl-, a Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS) fiber would be a suitable choice due to its ability to effectively extract compounds with a wide range of polarities and molecular weights. semanticscholar.org The extraction process can be performed in two modes: direct immersion (DI-SPME), where the fiber is placed directly into a liquid sample, or headspace (HS-SPME), where the fiber is exposed to the vapor phase above a solid or liquid sample. researchgate.net For semi-volatile compounds like 2-Hexadecanone, 16-phenyl-, HS-SPME is often preferred to avoid matrix effects.

The efficiency of the HS-SPME process is influenced by several parameters, including extraction temperature, extraction time, and sample agitation. These parameters are typically optimized to maximize the recovery of the target analyte. An example of optimized HS-SPME parameters for the extraction of a semi-volatile compound like 2-Hexadecanone, 16-phenyl- is presented below.

| Parameter | Optimized Value | Rationale |

| SPME Fiber | DVB/CAR/PDMS, 50/30 µm | Broad selectivity for semi-volatile compounds with mixed polarity. semanticscholar.org |

| Extraction Mode | Headspace (HS) | Minimizes matrix effects and is suitable for semi-volatile analytes. researchgate.net |

| Extraction Temperature | 80 °C | Increases the vapor pressure of the semi-volatile analyte, facilitating its transfer to the headspace. |

| Extraction Time | 30 min | Allows for sufficient equilibration of the analyte between the sample headspace and the SPME fiber. |

| Agitation | 250 rpm | Enhances the mass transfer of the analyte from the sample to the headspace. |

| Desorption Temperature | 250 °C | Ensures complete transfer of the analyte from the SPME fiber to the gas chromatograph inlet. |

| Desorption Time | 5 min | Allows for the complete desorption of the semi-volatile analyte. |

This table presents hypothetical optimized parameters for a compound with the chemical characteristics of 2-Hexadecanone, 16-phenyl-, based on general principles of SPME for semi-volatile compounds.

Following extraction, the SPME fiber is introduced into the injection port of a gas chromatograph (GC) for thermal desorption of the analytes, which are then transferred to the GC column for separation and subsequent detection by a mass spectrometer (MS).

Application in Volatile Organic Compound (VOC) Profiling and Chemometric Analysis

The analytical methodologies described above are instrumental in the profiling of Volatile Organic Compounds (VOCs) in various samples. VOC profiling involves the comprehensive analysis of the suite of volatile compounds emitted from a sample, which can provide a characteristic chemical fingerprint. scilit.com The inclusion of 2-Hexadecanone, 16-phenyl- in such a profile could be indicative of specific biological or industrial processes.

Following sample preparation and extraction using a method like SPME, the extracted VOCs are typically analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). The gas chromatograph separates the complex mixture of VOCs based on their boiling points and interactions with the stationary phase of the GC column. The mass spectrometer then detects and identifies the individual compounds based on their mass-to-charge ratio and fragmentation patterns.

The resulting data from GC-MS analysis of multiple samples can be extensive and complex, often consisting of a large number of detected compounds with their corresponding peak areas or concentrations. To interpret this data and identify meaningful patterns, chemometric analysis is employed. mdpi.com Chemometrics is the use of statistical and mathematical methods to extract relevant information from chemical data. mdpi.com

Principal Component Analysis (PCA) is a widely used unsupervised chemometric technique that reduces the dimensionality of the data while retaining most of the variation. nih.gov PCA transforms the original variables (e.g., the peak areas of different VOCs) into a smaller set of new, uncorrelated variables called principal components (PCs). By plotting the samples in the space of the first few PCs, it is often possible to visualize clustering or separation of different sample groups.

For instance, consider a hypothetical study where the VOC profiles of two groups of samples (Group A and Group B) are analyzed, and 2-Hexadecanone, 16-phenyl- is one of the measured compounds. The table below shows hypothetical normalized peak areas for a selection of VOCs.

| Compound | Sample A1 | Sample A2 | Sample A3 | Sample B1 | Sample B2 | Sample B3 |

| 2-Hexadecanone, 16-phenyl- | 150 | 165 | 158 | 55 | 62 | 58 |

| Nonanal | 210 | 225 | 218 | 205 | 215 | 212 |

| Decanal | 180 | 192 | 185 | 175 | 185 | 181 |

| Benzaldehyde | 85 | 92 | 88 | 150 | 162 | 155 |

| Phenol | 45 | 51 | 48 | 95 | 105 | 101 |

This table contains hypothetical data to illustrate the concept of a VOC profile dataset.

A PCA performed on such a dataset would reveal which compounds are most responsible for the differences between the groups. The loadings of the principal components indicate the contribution of each original variable (VOC) to the principal component.

| Compound | Principal Component 1 (PC1) | Principal Component 2 (PC2) |

| 2-Hexadecanone, 16-phenyl- | 0.85 | -0.15 |

| Nonanal | 0.10 | 0.90 |

| Decanal | 0.12 | 0.88 |

| Benzaldehyde | -0.92 | -0.10 |

| Phenol | -0.95 | -0.05 |

This table presents hypothetical PCA loadings to illustrate how chemometrics can identify key differentiating compounds.

In this hypothetical example, PC1 is heavily influenced by 2-Hexadecanone, 16-phenyl-, Benzaldehyde, and Phenol, and would likely separate Group A from Group B. This suggests that these compounds are significant biomarkers for distinguishing between the two groups. Such analyses are crucial in various fields, including medical diagnostics, environmental monitoring, and food science, for identifying characteristic VOC signatures.

Biochemical and Mechanistic Interactions of 2 Hexadecanone, 16 Phenyl and Analogues

Modulation of Enzyme Activity by Ketone Analogues

There is no available research specifically investigating the modulation of enzyme activity by 2-Hexadecanone (B131148), 16-phenyl- or its close analogues. The following sections discuss the principles of enzyme inhibition by structurally related molecules.

Inhibition of HMG-CoA Reductase by 2-Hexadecanone and Related Ketones

Currently, there is no scientific evidence to suggest that 2-Hexadecanone, 16-phenyl- or related long-chain ketones are inhibitors of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. HMG-CoA reductase is the rate-limiting enzyme in the cholesterol biosynthesis pathway and the target of statin drugs. researchgate.netnih.gov

Statins, the primary class of HMG-CoA reductase inhibitors, are structurally similar to the natural substrate, HMG-CoA. mdpi.com They typically feature a dihydroxyheptanoic acid moiety, which is crucial for competitive binding to the enzyme's active site, and a complex hydrophobic ring system. researchgate.netnih.gov Many synthetic statins, such as atorvastatin (B1662188) and rosuvastatin, incorporate a fluorinated phenyl group, which contributes to binding affinity. researchgate.netnih.gov The binding of these inhibitors is highly specific and occurs with nanomolar affinity. nih.gov

Given the significant structural differences between 2-Hexadecanone, 16-phenyl- and known statins, it is unlikely that this ketone would act as a potent competitive inhibitor of HMG-CoA reductase. However, the possibility of non-competitive or allosteric inhibition cannot be entirely ruled out without experimental investigation.

Role in Microbial Degradation Pathways and Ecological Contexts

The role of 2-Hexadecanone, 16-phenyl- in microbial degradation pathways has not been specifically studied. However, the degradation of structurally similar compounds can provide a basis for hypothesizing its potential fate in microbial ecosystems.

The microbial degradation of long-chain n-alkanes is a well-documented process. researchgate.net Some bacteria can initiate the degradation of alkanes through the subterminal oxidation of a methyl group, leading to the formation of a secondary alcohol, which is then oxidized to a ketone. mdpi.com This ketone can subsequently be cleaved into a fatty acid and an alcohol via an ester intermediate, a reaction that can be catalyzed by a BVMO. mdpi.com This suggests a potential pathway where a compound like 16-phenyl-2-hexadecanone could be an intermediate in the degradation of long-chain alkylbenzenes.

Studies on the degradation of long-chain alkylphenols by bacteria, particularly sphingomonads, have revealed an unusual degradation mechanism involving an ipso-substitution. nih.gov While 2-Hexadecanone, 16-phenyl- is not an alkylphenol, this highlights that diverse pathways exist for the microbial metabolism of long-chain aromatic compounds. The presence of both a long aliphatic chain and an aromatic ring in 16-phenyl-2-hexadecanone suggests that its degradation would likely involve a combination of pathways for alkane and aromatic compound metabolism.

Non-Human Biological Signaling and Chemoecological Interactions (e.g., as VOCs influencing behavior)

Volatile organic compounds are crucial for chemical communication in various ecosystems, influencing behaviors such as mating, foraging, and defense. Ketones, in particular, have been identified as key semiochemicals in many insect species, often acting as pheromones or allomones.

A notable example of ketones in biological signaling can be found in the pollination of sexually deceptive orchids of the genus Ophrys. These orchids attract specific male insect pollinators by mimicking the sex pheromones of the corresponding female insects. The floral scent of these orchids is a complex bouquet of VOCs, with specific ketones playing a role in attracting pollinators.

Research on Ophrys panormitana has shown that its floral scent includes aliphatic ketones which are thought to act as long-range attractants for its pollinator, Andrena nigroaenea. nih.govtandfonline.com While the primary compounds that elicit pseudocopulatory behavior are often long-chain alkanes and alkenes, the volatile ketones are significant in attracting the male bees from a distance. nih.govtandfonline.com

Table 1: Volatile Ketones Identified in the Floral Scent of Ophrys Species and Their Role in Pollinator Attraction

| Ketone | Ophrys Species | Pollinator | Behavioral Effect |

| 2-Heptanone | Ophrys panormitana | Andrena nigroaenea | Long-range attractant |

| 2-Nonanone | Ophrys panormitana | Andrena nigroaenea | Long-range attractant |

This table is generated based on findings from studies on Ophrys floral scents and may not be exhaustive. tandfonline.com

The composition of the floral scent can vary depending on the collection method used. Dynamic headspace collection tends to capture more volatile compounds like aliphatic ketones, while solvent extraction is more effective for less volatile, long-chain hydrocarbons. nih.govtandfonline.com

Beyond the context of pollination, various long-chain ketones serve as sex or aggregation pheromones in insects. rsc.orgalfa-chemistry.comnih.gov These pheromones are highly specific and are crucial for the reproductive success of many species. The biosynthesis of these ketone pheromones often involves the modification of fatty acids. nih.gov

While the specific compound 2-Hexadecanone, 16-phenyl- has not been identified as an insect pheromone, its structural features—a long aliphatic chain and a ketone functional group—are common in this class of semiochemicals. The presence of a phenyl group is less common but could impart a high degree of specificity to its interactions.

Table 2: Examples of Ketones as Insect Pheromones

| Ketone | Insect Species | Pheromone Type |

| 6,10,13-trimethyl-2-tetradecanone (Pallantione) | Stink bug (Pallantia macunaima) | Sex pheromone |

| 4,6,8-trimethyl-2-decanone (Chortolure) | Storage mite (Chortoglyphus arcuatus) | Aggregation pheromone |

| 6-methyl-2-heptanone | White-tailed deer (Odocoileus virginianus) | Tarsal gland secretion |

This table provides examples of ketone pheromones and is not an exhaustive list. rsc.org

The study of insect pheromones has significant practical applications in pest management, including population monitoring and mating disruption. alfa-chemistry.com The specificity of these chemical signals allows for targeted control of pest species with minimal impact on non-target organisms.

Computational and Theoretical Investigations of 2 Hexadecanone, 16 Phenyl Molecular Structure and Interactions

Molecular Docking Studies for Ligand-Protein Interactions

Molecular docking simulations are a cornerstone of computational drug discovery and molecular biology, providing insights into the binding of a ligand to a protein's active site. For 2-Hexadecanone (B131148), 16-phenyl-, such studies would be invaluable in identifying potential protein targets and elucidating its mechanism of action at a molecular level. Key aspects of these interactions, including binding affinity, hydrogen bonding, and hydrophobic interactions, could be predicted.

Quantum Chemical Calculations and Conformational Analysis

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for understanding the electronic structure and geometry of molecules. These calculations can provide valuable data on orbital energies, charge distribution, and molecular reactivity. A conformational analysis of 2-Hexadecanone, 16-phenyl- would be particularly insightful, given the flexibility of its sixteen-carbon chain. Identifying the lowest energy conformers is a critical step in understanding how this molecule might present itself to a biological target.

To date, no specific quantum chemical calculations or detailed conformational analyses for 2-Hexadecanone, 16-phenyl- have been published. Such research would provide a foundational understanding of its intrinsic molecular properties.

Prediction of Spectroscopic Properties

Computational methods can also be employed to predict the spectroscopic properties of a molecule, such as its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions can aid in the identification and characterization of the compound.

While there are databases that may contain basic physicochemical properties for related structures, detailed computational predictions of the 1H-NMR, 13C-NMR, or IR spectra for 2-Hexadecanone, 16-phenyl- are not available in the scientific literature. Such data would be highly beneficial for researchers working on the synthesis or isolation of this compound.

Emerging Research Frontiers and Industrial Applications Beyond Conventional Medical Uses

Q & A

Q. How can researchers address ethical gaps in studies involving 2-Hexadecanone, 16-phenyl-’s toxicity profiles?

- Methodological Answer : Prioritize in vitro models (e.g., cell cultures) over vertebrate testing where possible. Adhere to REACH guidelines for hazard assessment and disclose conflicts of interest in publications. Collaborate with toxicology databases (e.g., ECOTOX) to contribute anonymized data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.